1-(3-nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
説明
1-(3-Nitrophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound combining pyrazole and quinoline moieties fused with a [1,3]dioxolo ring system. Its synthesis typically involves multi-step protocols, such as iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate derivatives (Scheme 3 in ) or reductive cyclization of pyrazole-tethered α,β-unsaturated ketones (). The 3-nitrophenyl and phenyl substituents at positions 1 and 3, respectively, contribute to its electronic and steric properties, which may enhance pharmacological activity compared to simpler analogs ().
特性
IUPAC Name |
3-(3-nitrophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-27(29)16-8-4-7-15(9-16)26-23-17-10-20-21(31-13-30-20)11-19(17)24-12-18(23)22(25-26)14-5-2-1-3-6-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLUEIMUATWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
[1,3]Dioxolo[4,5-g]isoquinoline Derivatives
Compounds like 4-([1,3]dioxolo[4,5-g]isoquinolin-8-yl)-2-(trifluoromethoxy)phenol (11) and 8-(3,4-dimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline (16) () share the [1,3]dioxolo[4,5-g] framework but lack the pyrazole ring. Key differences include:
- Bioactivity: These derivatives are optimized for structural diversity but lack reported anti-angiogenic or anticancer activity observed in pyrazolo[4,3-c]quinolines ().
- Synthesis : They are synthesized via multicomponent reactions with aldehydes, contrasting with the pyrazole-condensed systems requiring reductive cyclization ().
Table 1: Selected [1,3]Dioxolo[4,5-g]isoquinoline Derivatives
| Compound ID | Substituents | Yield (%) | ESI-MS [M+H]+ |
|---|---|---|---|
| 11 | 2-(Trifluoromethoxy)phenol | 72 | 349.1 |
| 16 | 3,4-Dimethoxyphenyl | 82 | 309.1 |
Pyrazolo[4,3-c]quinoline Derivatives
Pyrazolo[4,3-c]quinolines with varied substituents, such as 1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0683) and 8-fluoro-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0684) (), highlight the impact of substituents:
- Anti-Angiogenic Activity: Fluorinated analogs show moderate activity in CAM assays, but fused pyrazolo[4,3-c]quinolines with nitro groups exhibit superior inhibition of endothelial cell proliferation ().
Table 2: Key Pyrazolo[4,3-c]quinoline Derivatives
*Estimated based on structural analogs.
Comparison with Positional Isomers
Pyrazolo[3,4-b]quinolines
Compounds like 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines () differ in ring fusion position. Key distinctions include:
- Synthetic Routes : These are synthesized via Claisen-Schmidt condensations rather than reductive cyclization ().
- Bioactivity: Pyrazolo[3,4-b]quinolines are reported as anxiolytics (e.g., CGS-9896), whereas pyrazolo[4,3-c] analogs show broader anticancer activity ().
Pyrazolo[3,4-f]quinolines
1-Methyl-3-(4-nitrophenyl)-1H-pyrazolo[3,4-f]quinoline () shares the nitro group but has a distinct ring fusion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
